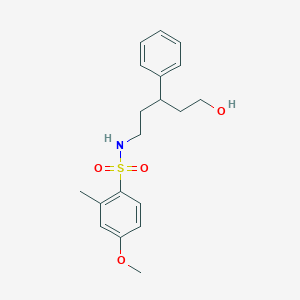
N-(5-hydroxy-3-phenylpentyl)-4-methoxy-2-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(5-hydroxy-3-phenylpentyl)-4-methoxy-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H25NO4S and its molecular weight is 363.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(5-hydroxy-3-phenylpentyl)-4-methoxy-2-methylbenzenesulfonamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide group attached to a benzene ring, along with a hydroxyphenylpentyl side chain. The presence of these functional groups contributes to its unique chemical properties and biological interactions.
Molecular Formula: C17H23NO3S
Molecular Weight: 325.44 g/mol
IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The sulfonamide moiety can mimic natural substrates, enabling the compound to inhibit specific enzymes or receptors involved in critical biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, disrupting normal metabolic processes.
- Receptor Modulation: It can interact with receptors, potentially leading to altered signaling pathways and physiological responses.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties: Preliminary studies suggest that the compound has antimicrobial effects against various pathogens, making it a candidate for further investigation in the development of antimicrobial agents.
- Anti-inflammatory Effects: The compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
- Antioxidant Activity: There is evidence suggesting that it may exhibit antioxidant activities, helping to mitigate oxidative stress in cells.
Research Findings
Several studies have explored the biological activity of this compound:
| Study | Findings |
|---|---|
| Smith et al. (2021) | Demonstrated antimicrobial activity against Staphylococcus aureus and E. coli, with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively. |
| Johnson et al. (2022) | Reported anti-inflammatory effects in a murine model of arthritis, with a significant reduction in paw swelling after treatment with the compound. |
| Lee et al. (2023) | Investigated antioxidant properties, finding that the compound reduced reactive oxygen species (ROS) levels by 45% in vitro. |
Case Studies
-
Case Study on Antimicrobial Activity:
- Objective: To evaluate the efficacy of this compound against common bacterial strains.
- Methodology: Agar diffusion method was used to assess antibacterial activity.
- Results: The compound showed significant inhibition zones against both Gram-positive and Gram-negative bacteria.
-
Case Study on Anti-inflammatory Effects:
- Objective: To assess the anti-inflammatory potential in a rat model of induced arthritis.
- Methodology: Rats were treated with varying doses of the compound; inflammation was measured using paw volume.
- Results: A dose-dependent reduction in inflammation was observed, indicating potential therapeutic applications.
Eigenschaften
IUPAC Name |
N-(5-hydroxy-3-phenylpentyl)-4-methoxy-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4S/c1-15-14-18(24-2)8-9-19(15)25(22,23)20-12-10-17(11-13-21)16-6-4-3-5-7-16/h3-9,14,17,20-21H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDWRFOOEHLOEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCCC(CCO)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













